2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABAUOBYXWSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Aminopyrido 3,4 D Pyrimidin 4 3h One and Its Derivatives
Strategies for Pyrido[3,4-d]pyrimidine (B3350098) Core Construction
The assembly of the fused pyrido[3,4-d]pyrimidine ring system is foundational to the synthesis of the target compound. Chemists have developed several strategic approaches, primarily involving the annulation (ring-forming) reactions starting from either pyridine (B92270) or pyrimidine (B1678525) precursors, or through convergent multi-component reactions.
Annulation Approaches from Pyridine Precursors
A common and effective strategy for constructing the pyrido[3,4-d]pyrimidine core involves building the pyrimidine ring onto a pre-existing, appropriately substituted pyridine molecule. This approach allows for the regioselective introduction of substituents on the pyridine moiety at an early stage.
A key example involves starting with 2-amino-4-picoline. nih.gov This commercially available pyridine derivative can be subjected to a sequence of reactions to introduce the necessary functionalities for the subsequent pyrimidine ring closure. The process typically includes:
Nitration: The nitration of 2-amino-4-picoline with a mixture of nitric and sulfuric acids yields 4-methyl-3-nitropyridin-2-amine. nih.gov
Functional Group Interconversion: The 2-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction, followed by chlorination using phosphorus oxychloride. nih.gov
Oxidation and Reduction: The methyl group at the C4-position is oxidized to a carboxylic acid, which is then converted to an ester. Subsequent reduction of the nitro group yields an amino group, providing the crucial ortho-amino ester functionality on the pyridine ring. nih.gov
Cyclocondensation: The final pyrimidine ring is formed by the thermal cyclocondensation of the resulting ethyl 3-aminopyridine-4-carboxylate derivative with a guanidine (B92328) equivalent, such as chloroformamidine (B3279071) hydrochloride. nih.gov This step directly establishes the 2-amino-4-oxo substitution pattern on the pyrimidine portion of the scaffold. nih.gov
Another approach begins with a substituted 4-aminopyridine, which is reacted with triethyl orthoformate and acetic anhydride (B1165640) to produce a formamidate intermediate. rsc.org This intermediate can then undergo cyclization with amines to yield the pyrido[4,3-d]pyrimidine (B1258125) core, a regioisomer of the target compound, illustrating the versatility of using pyridine precursors. rsc.org
Table 1: Annulation from Pyridine Precursors
| Starting Material | Key Steps | Intermediate | Final Cyclization Reagent | Reference |
|---|---|---|---|---|
| 2-Amino-4-picoline | Nitration, Sandmeyer, Chlorination, Oxidation, Reduction | Ethyl 3-amino-2-chloronicotinate derivative | Chloroformamidine hydrochloride | nih.gov |
| 4-Aminopyridine derivative | Formamidate formation | Formamidate intermediate | Alkyl amines or ammonia | rsc.org |
Annulation Approaches from Pyrimidine Precursors
Alternatively, the pyridine ring can be constructed onto a pre-functionalized pyrimidine ring. This strategy is particularly useful when the desired substitution pattern on the pyrimidine moiety is readily available from commercial sources. For the related pyrido[2,3-d]pyrimidine (B1209978) series, a common starting material is 6-aminouracil (B15529) or its derivatives. jocpr.comnih.gov
The general synthetic pathway involves the reaction of a 6-aminopyrimidine with a three-carbon electrophilic component that facilitates the formation of the pyridine ring. The reaction is essentially an electrophilic attack on the C5-position of the pyrimidine ring, which requires activation by electron-donating groups at the 2- and 4-positions of the pyrimidine. jocpr.com Various reagents have been employed for this cyclization, including dimethyl acetylenedicarboxylate (B1228247) (DMAD) and α,β-unsaturated carbonyl compounds. jocpr.com
For instance, the Bohlmann-Rahtz heteroannulation reaction has been adapted for the synthesis of pyrido[2,3-d]pyrimidines, where 2,6-diaminopyrimidin-4-one reacts with alkynones in the presence of Lewis acid catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) to form the fused ring system. researchgate.net While these examples produce a different regioisomer, the underlying principle of annulating a pyridine ring onto a pyrimidine core is a viable strategy that could be adapted for the synthesis of pyrido[3,4-d]pyrimidines.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic scaffolds in a single operation. orgchemres.org These reactions are gaining popularity due to their simplicity, speed, and ability to generate diverse molecular structures quickly. orgchemres.org
Several MCR strategies have been developed for the synthesis of pyridopyrimidines. orgchemres.orgnih.gov A common approach involves the one-pot reaction of an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and either tetronic acid or indane-1,3-dione in water, without the need for a catalyst. researchgate.net A theoretical study on the reaction between benzaldehyde, Meldrum's acid, and 6-aminouracil suggests the mechanism proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. acs.org
While many reported MCRs lead to the pyrido[2,3-d]pyrimidine isomer, these strategies highlight the potential for developing similar one-pot syntheses for the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one core by carefully selecting the starting components. The use of green chemistry principles, such as using water as a solvent and avoiding catalysts, makes these MCRs particularly attractive. orgchemres.orgresearchgate.net
Functionalization and Derivatization Techniques
Once the core this compound structure is assembled, further diversification can be achieved through various functionalization reactions. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the biological properties of the scaffold.
Electrophilic and Nucleophilic Substitutions on the Pyrido[3,4-d]pyrimidin-4(3H)-one Core
The pyrido[3,4-d]pyrimidine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the existing substituents on the ring.
Nucleophilic Aromatic Substitution (SNAr) is a prominent method for derivatization. A common strategy involves preparing a chlorinated intermediate, such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine. nih.gov The chlorine atom at the C4 position is an excellent leaving group and can be readily displaced by a variety of nucleophiles. nih.gov This allows for the introduction of diverse functional groups, including:
Amines: Reaction with anilines or other amines, often promoted by acid, yields 4-amino substituted derivatives. nih.gov
Alcohols and Thiols: Displacement with alkoxides, phenoxides, or thiolates can introduce ether or thioether linkages at the C4 position. nih.govnih.gov
The reactivity of different positions on the core can be selective. For instance, in 2,4-dichloropyrido[3,4-d]pyrimidine, nucleophilic substitution occurs selectively at the 4-position. nih.gov The pyridine ring itself can be made more electrophilic and susceptible to nucleophilic attack by the presence of electron-withdrawing groups. youtube.com
Electrophilic Substitution reactions, such as nitration and bromination, have been studied on related pyridoacridine systems. nih.govresearchgate.net These reactions typically require specific conditions, and the position of substitution is directed by the existing activating or deactivating groups on the heterocyclic core. nih.gov For the pyrido[3,4-d]pyrimidine system, the electron-richness of the rings will dictate the site of electrophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a wide array of derivatives that are often difficult to synthesize via classical methods. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups at specific positions on the pyrido[3,4-d]pyrimidine core. acs.org The reaction typically involves coupling a halogenated pyridopyrimidine (e.g., a chloro-, bromo-, or iodo-derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govacs.orgacademie-sciences.fr For example, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine can be coupled with various boronic acids to afford C4-arylated analogues. nih.gov The reaction conditions, including the choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃ or Na₂CO₃), and solvent, are crucial for achieving high yields and regioselectivity. nih.govacademie-sciences.fr
Buchwald-Hartwig Amination: This reaction provides a direct method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It has become a cornerstone for synthesizing aryl amines. wikipedia.org In the context of pyridopyrimidines, a halogenated intermediate can be coupled with various primary or secondary amines to install diverse amino substituents. nih.govnih.gov The development of specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) has significantly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under milder conditions. wikipedia.orgnumberanalytics.com For example, a 4-chloro-pyridopyrimidine can undergo Buchwald-Hartwig cross-coupling with heteroarylamines to create C-N linked derivatives. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 4-Aryl/heteroaryl derivatives | nih.gov |
| Suzuki Coupling | 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Boronic acids/esters | Pd catalyst | 8-Aryl/alkyl derivatives | acs.org |
| Buchwald-Hartwig | 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | Heteroarylamines | Pd catalyst | 4-(Heteroarylamino) derivatives | nih.gov |
| Buchwald-Hartwig | Pyrido[2,3-d]pyrimidin-4-yl triflate | Anilines | Pd catalyst | 4-Anilino derivatives | nih.gov |
Modifications at Specific Positions (e.g., C-2, C-4, C-8) of Pyrido[3,4-d]pyrimidin-4(3H)-one
The functionalization of the pyrido[3,4-d]pyrimidin-4(3H)-one core at the C-2, C-4, and C-8 positions is crucial for developing derivatives with tailored properties. Strategic modifications are typically achieved by introducing reactive intermediates, such as chloro or bromo groups, at these positions, which then serve as handles for further diversification through various chemical reactions.
Modification at C-4: The C-4 position is frequently targeted for modification to explore structure-activity relationships. A common strategy involves the conversion of the 4-oxo group into a 4-chloro substituent. This is typically accomplished by treating the corresponding pyrido[3,4-d]pyrimidin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃). acs.org The resulting 4-chloro intermediate is a versatile precursor for introducing a wide array of substituents. For instance, a series of 4-substituted 2-aminopyrido[3,4-d]pyrimidine analogs were synthesized from the key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. nih.gov This intermediate allows for diversification at the C-4 position through palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira) or via nucleophilic aromatic substitution (SNAr) with various amines, alcohols, or thiols. nih.gov
Modification at C-8: The C-8 position on the pyridine ring of the scaffold is another key site for introducing chemical diversity. A primary method for functionalization begins with the synthesis of an 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one intermediate. acs.org This is often prepared from a starting material like methyl 3-amino-2-chloroisonicotinate. acs.org The 8-chloro group can then be substituted. For example, an 8-methoxy group was introduced by reacting 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol with sodium methoxide. nih.gov More complex moieties, such as pyrazoles, have been installed at the C-8 position through SNAr reactions on the 8-chloro intermediate, demonstrating the utility of this synthetic handle for creating potent enzyme inhibitors. acs.org
Modification at C-2: While the user's prompt specifies the 2-amino group as a core feature, general modifications at the C-2 position in related pyridopyrimidines often involve starting with a 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) intermediate. google.com Selective reaction of the more reactive C-4 chloro group allows for subsequent manipulation of the C-2 position. For the synthesis of the target compound itself, the 2-amino group is typically installed early in the synthesis, for example, by cyclocondensation of an aminopyridine derivative with a reagent like chloroformamidine hydrochloride, which provides the 2-amino-4-oxo pyrimidine ring in one step. nih.gov
The following table summarizes key intermediates and their transformations for modifications at various positions.
Table 1: Key Intermediates for Positional Modifications
| Intermediate Compound | Position(s) for Modification | Reagents/Reaction Type for Further Modification | Resulting Substituent | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine | C-4 | Palladium-catalyzed cross-coupling; Nucleophilic aromatic substitution | Aryl, Alkynyl, Amino, Alkoxy | nih.gov |
| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | C-8 | Nucleophilic aromatic substitution (SNAr) with pyrazoles | Pyrazolyl | acs.org |
| 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | C-8 | Sodium methoxide | Methoxy | nih.gov |
Chemo- and Regioselectivity in Synthetic Pathways
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex heterocyclic systems like pyrido[3,4-d]pyrimidines. The final arrangement of atoms in the bicyclic structure is highly dependent on the starting materials and reaction conditions.
Regioselectivity is also paramount during the cyclization step to form the pyrimidine ring. The reaction of an ortho-amino ester of pyridine, such as methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, with a reagent like ethyl isothiocyanatoacetate could theoretically lead to different fused products. However, the reaction proceeds smoothly via what is designated as "pathway A" to yield the desired pyrido[4,3-d]pyrimidine system, avoiding the formation of diazepine (B8756704) or imidazo (B10784944) derivatives. clockss.org This high degree of regiochemical control is crucial for the reliable construction of the target scaffold. clockss.org
In related systems, such as pyrido[2,3-d]pyrimidines, highly regioselective syntheses have been developed using 6-aminouracil derivatives as the key building block. nih.gov This strategy effectively controls the annelation of the pyridine ring, providing the desired products directly and often eliminating the need for subsequent oxidation steps. nih.gov While a different isomer, this highlights the importance of substrate control in directing the regiochemical outcome of the cyclization reaction.
Advanced Synthetic Approaches and Challenges
The synthesis of pyrido[3,4-d]pyrimidines and their analogs often requires multi-step sequences that present several challenges, including harsh reaction conditions, low yields, and difficult purifications. nih.govgoogle.com To address these issues, researchers are exploring more advanced and efficient synthetic methodologies.
One advanced approach is the use of multi-component reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single pot, which can significantly improve efficiency and reduce waste. Reviews on related heterocyclic systems, like pyrido[4,3-d]pyrimidines, highlight the utility of MCRs in developing new synthetic strategies. nih.gov
The use of modern catalytic systems is another key area of advancement. Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the pyrido[3,4-d]pyrimidine core, particularly at the C-4 position, enabling the rapid generation of diverse analogs. nih.gov
Structure-based design represents a more sophisticated approach where synthetic efforts are guided by an understanding of the target's three-dimensional structure. For instance, the optimization of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones as enzyme inhibitors was guided by structure-based design, leading to the synthesis of potent and cell-permeable compounds. acs.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine |
| 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol |
| 2-Amino-8-methoxypyrido[3,4-d]pyrimidin-4-ol |
| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one |
| Methyl 3-amino-2-chloroisonicotinate |
| Phosphorus oxychloride |
| 2-Amino-4-picoline |
| 4-Methyl-3-nitropyridin-2-amine |
| 4-Methyl-5-nitropyridin-2-amine |
| Chloroformamidine hydrochloride |
| Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate |
| Ethyl isothiocyanatoacetate |
| 6-Aminouracil |
Structure Activity Relationship Sar Studies of 2 Aminopyrido 3,4 D Pyrimidin 4 3h One Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one derivatives can be significantly modulated by introducing various substituents on the bicyclic core. Modifications at the C-2 amino group, the pyrimidinone moiety, and the pyridine (B92270) ring have all been explored to understand their influence on target engagement and selectivity.
While direct SAR studies on the C-2 amino group of the this compound scaffold are not extensively detailed in publicly available literature, valuable insights can be drawn from the closely related and well-studied pyrido[2,3-d]pyrimidin-7(8H)-one class of tyrosine kinase inhibitors. For this analogous series, the nature of the substituent on the C-2 amino group is a critical determinant of potency and kinase selectivity.
Early studies on this related scaffold revealed that anilino groups at the C-2 position are highly favorable for broad-spectrum tyrosine kinase inhibition. The substitution pattern on this pendant phenyl ring plays a key role in fine-tuning the activity. For instance, introducing specific chloro and methyl groups on the aniline ring led to potent inhibitors of kinases like PDGFr, FGFr, EGFr, and c-Src.
Table 1: SAR of C-2 Phenylamino Substituents on Pyrido[2,3-d]pyrimidin-7(8H)-one Analogues against c-Src Kinase Data extracted from studies on a closely related pyrido[2,3-d]pyrimidine (B1209978) scaffold and presented as an illustrative example of C-2 SAR.
| Compound ID | C-2 Substituent | IC₅₀ (µM) against c-Src |
| Analogue A | Phenylamino | >10 |
| Analogue B | (2,6-dichlorophenyl)amino | 0.025 |
| Analogue C | (2,6-dichloro-3-methylphenyl)amino | 0.009 |
| Analogue D | (2,4-dichloro-6-methylphenyl)amino | 0.006 |
This data suggests that bulky and electronically distinct substituents, such as dichlorinated phenyl rings, are well-tolerated and can significantly enhance inhibitory activity. The positioning of these substituents is crucial, with patterns like 2,6-dichloro substitution proving particularly effective for creating potent kinase inhibitors. These principles are foundational for the rational design of C-2 substituted this compound derivatives.
Modifications to the pyrimidinone ring, specifically at the N-3 and C-4 positions, have a profound impact on the biological activity of this class of compounds.
N-3 Position: Detailed SAR studies focusing specifically on the N-3 position of the this compound core are limited in available research. However, in related heterocyclic systems like pyrazolo[3,4-d]pyrimidines, alkylation at the corresponding nitrogen position is a common strategy to explore interactions with the target protein and modulate physicochemical properties. For instance, studies on pyrazolo[3,4-d]pyrimidin-4-ones have shown that reactions with alkylating agents occur selectively at the N-5 position (analogous to N-3), indicating its accessibility and potential for modification. mdpi.com Such modifications can influence solubility, cell permeability, and the orientation of the molecule within a binding pocket.
C-4 Position: The C-4 position has been a key focus for introducing diversity into the pyrido[3,4-d]pyrimidine (B3350098) scaffold, leading to significant insights into SAR. In a series of 2-amino-8-methoxy-pyrido[3,4-d]pyrimidine derivatives developed as potential anticancer agents, various substituents were introduced at C-4 via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. mdpi.com
The nature of the group at C-4 dramatically influenced cytotoxic selectivity against different cancer cell lines.
Aromatic Amines: Introduction of anilino groups, such as 4-chloroaniline, resulted in compounds with selective activity against renal cancer cell lines (e.g., UO-31). mdpi.com
Aliphatic Amines: Replacing the aromatic amine with aliphatic amines like cyclopropylamine or piperidine led to a shift or loss of selective activity.
Phenols and Thiophenols: Derivatives bearing phenoxy or thiophenyl groups at C-4 also demonstrated varied activity profiles, with a 4-chlorophenoxy substituted compound showing notable selectivity for the MDA-MB-468 breast cancer cell line. mdpi.com
Carbon-Carbon Bonds: Suzuki coupling to introduce phenyl groups at C-4 was also explored, further highlighting the versatility of this position for modification. mdpi.com
This demonstrates that the C-4 position is a critical "vector" for directing the molecule's interactions and achieving target selectivity. The choice of substituent—its size, electronics, and hydrogen bonding capacity—is instrumental in defining the compound's anticancer profile.
The pyridine portion of the scaffold offers multiple positions for substitution (C-5, C-6, C-8), each providing a unique opportunity to modulate compound properties and biological activity.
C-5 and C-6 Positions: In the development of pyrido[3,4-d]pyrimidines as CXCR2 antagonists, the substitution pattern on the pyridine moiety was systematically explored.
A chloro substituent at the C-5 position resulted in a hundred-fold decrease in potency compared to the unsubstituted parent compound.
At the C-6 position , a chloro group led to a complete loss of CXCR2 antagonism. Further modifications with N-imidazolyl, phenyl, and thienyl groups did not restore activity.
Interestingly, a 6-furanyl substituent yielded a compound with antagonistic potency comparable to the unsubstituted original hit, indicating a specific favorable interaction. However, adding a methyl group to this furan ring again abolished activity, showcasing a very tight SAR for this position.
An amino group at C-6, a modification known to be favorable in other scaffolds, led to a complete loss of activity in the pyrido[3,4-d]pyrimidine series, suggesting that SAR does not always translate across different core structures.
Table 2: Influence of C-5 and C-6 Substituents on CXCR2 Antagonism
| Compound | Substituent | Position | IC₅₀ (µM) |
| Hit Compound | -H | - | 0.11 |
| Analogue E | -Cl | C-5 | 11 |
| Analogue F | -Cl | C-6 | >25 |
| Analogue G | -Furanyl | C-6 | 0.54 |
| Analogue H | -Amino | C-6 | >25 |
C-8 Position: The C-8 position has been identified as another crucial site for modification, particularly in the design of kinase inhibitors. In a series of inhibitors targeting Monopolar Spindle Kinase 1 (MPS1), 8-substituted 2-anilinopyrido[3,4-d]pyrimidines proved to be highly potent. nih.gov
Small, constrained groups like cyclopropyl at C-8 were well-tolerated and led to potent inhibitors.
Replacing cyclopropyl with a 1-methyl-1H-pyrazol-4-yl group also resulted in potent, double-digit nanomolar inhibitors. nih.gov This substitution was part of a structure-based hybridization approach, demonstrating how rational design can effectively utilize the C-8 position to optimize binding.
Conformational Analysis and Structural Determinants of Activity
The three-dimensional conformation of this compound derivatives and their ability to adopt a specific, low-energy conformation to bind a biological target are critical for activity. Molecular modeling, molecular dynamics simulations, and X-ray crystallography are key tools for understanding these structural determinants.
A study on pyrido[3,4-d]pyrimidine inhibitors of the Mps1 kinase provided significant insights into their binding mode through molecular dynamics simulations. The simulations revealed that the planar pyrido[3,4-d]pyrimidine core establishes a strong hydrophobic interaction with the hinge region of the kinase. This foundational interaction orients the molecule, allowing substituents at other positions to engage with specific sub-pockets of the ATP-binding site.
Key structural determinants identified in this study include:
Hydrogen Bonding: The pyrimidine (B1678525) ring of the core was observed to form a crucial hydrogen bond with the backbone of residue Gly605 in the Mps1 hinge region.
Hydrophobic Interactions: The bicyclic core fits snugly into a hydrophobic region defined by residues such as I531, V539, M602, and L654.
Substituent Orientation: Substituents at the C-8 position were shown to project into a specific hydrophobic pocket, and groups capable of forming additional hydrogen bonds (e.g., with Lys529) further enhanced binding affinity.
These findings underscore that biological activity is not merely a function of the presence of certain groups, but also of the molecule's ability to adopt the correct spatial orientation to maximize these key interactions simultaneously.
Rational Design Principles for SAR Optimization
The cumulative SAR data allows for the formulation of rational design principles to guide the optimization of this compound derivatives as potent and selective inhibitors.
Core Scaffold as an Anchor: The planar 2-aminopyrido[3,4-d]pyrimidinone core serves as an effective "anchor" that mimics the adenine (B156593) ring of ATP, allowing it to bind to the hinge region of many kinases. This interaction, typically involving one or two key hydrogen bonds, is the foundation of the molecule's inhibitory activity.
Structure-Based Hybridization: As demonstrated in the development of MPS1 inhibitors, merging structural features from two different inhibitor series can lead to novel, potent compounds. By combining the core of a screening hit with key interaction fragments from a known potent series, researchers successfully designed the pyrido[3,4-d]pyrimidine scaffold, resulting in inhibitors with improved potency and better physicochemical properties. nih.gov
Targeting Specific Sub-pockets: Substituents at the C-2, C-4, and C-8 positions can be rationally chosen to target specific sub-pockets within the enzyme's active site. For example, designing a C-2 aniline substituent to reach a hydrophobic region or a C-8 group to interact with a solvent-exposed area can significantly enhance both potency and selectivity.
Pharmacophore Modeling: The essential features for activity can be distilled into a pharmacophore model. For a typical kinase inhibitor based on this scaffold, the model would include:
A heterocyclic core for hinge binding (hydrogen bond donors/acceptors).
A hydrophobic group at C-2 (e.g., a substituted phenyl ring) to occupy a hydrophobic pocket.
A vector at C-8 or C-6 to allow for modifications that can improve selectivity or physical properties.
By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop optimized drug candidates.
Mechanistic Investigations of Biological Activities
Enzyme Inhibition Profiles
Kinase Inhibition (e.g., EGFR, CDK, MPS1, PI3K, ERK2, Tyrosine Kinases)
The pyridopyrimidine core is a well-established "hinge-binding" motif, enabling it to act as a competitive inhibitor at the ATP-binding site of numerous protein kinases. Derivatives of the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold have been developed to target a range of kinases involved in cell proliferation and signaling pathways.
Research has shown that 2,8-disubstituted pyrido[3,4-d]pyrimidines exhibit potent inhibition of Monopolar Spindle Kinase 1 (MPS1), a crucial regulator of the spindle assembly checkpoint. researchgate.netmdpi.com By merging distinct chemical series, researchers successfully created a novel class of MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine (B3350098) core that did not require an acid-labile Boc group for potent inhibition. nih.gov One such derivative, compound 34h , proved to be an extremely potent MPS1 inhibitor with a Ki of 0.0002 μM. nih.gov
Furthermore, related pyridopyrimidine isomers have shown significant activity. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized as potential inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFRWT) and its clinically relevant T790M mutant (EGFRT790M). nih.gov The pyrido[2,3-d]pyrimidin-7-one scaffold was identified as a modest inhibitor of Activin Receptor-Like Kinase 2 (ALK2) and a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in pro-inflammatory signaling. researchgate.net Other derivatives have been reported as dual inhibitors of ERK2 and PI3Kα. bohrium.com
The selectivity of kinase inhibitors is critical for minimizing off-target effects. Pyrido[3,4-d]pyrimidine derivatives have been profiled against large kinase panels to determine their specificity.
A key strategy to quantify selectivity is the selectivity score (S), calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested; a lower score indicates higher selectivity. nih.gov
The MPS1 inhibitor 34h demonstrated excellent selectivity, with a Ki ratio of >1000 for CDK2/MPS1 and low activity against Aurora A, Aurora B, and PLK1. nih.gov In a broader screening, it showed high selectivity across a wide panel of kinases. nih.gov Similarly, structure-based design efforts on the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold led to the development of MR24 and MR30, which possess high potency for MST3/4 and good kinome-wide selectivity, including against the closely related MST1/2 kinases. Another project successfully narrowed the selectivity of a pyrido[2,3-d]pyrimidin-7(8H)-one inhibitor toward salt-inducible kinases (SIK1-3) while eliminating activity against p21-activated kinases (PAKs).
Interactive Table 1: Kinase Inhibition Selectivity Profile of Representative Pyrido[3,4-d]pyrimidine and Related Derivatives
| Compound | Primary Target(s) | IC₅₀ / Kᵢ (Primary Target) | Selectivity Notes | Reference |
| 34h | MPS1 | Kᵢ = 0.0002 µM | Highly selective over CDK2 (>1000-fold), Aurora A/B, PLK1, and a wider kinase panel. | nih.gov |
| 8a | EGFRWT, EGFRT790M | IC₅₀ = 0.099 µM (WT), 0.123 µM (T790M) | Designed as a dual inhibitor for wild-type and mutant EGFR. | nih.gov |
| PD166285 (14) | ALK2, RIPK2 | IC₅₀ = 0.021 µM (ALK2), 0.013 µM (RIPK2) | Potently inhibits both ALK2 and RIPK2. | researchgate.net |
| MR24 (24) | MST3/4 | High Potency (specific values not detailed) | Good kinome-wide selectivity; selective against MST1/2. |
The predominant mechanism of action for this class of compounds is ATP-competitive inhibition. The pyridopyrimidine scaffold mimics the adenine (B156593) ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain, thereby blocking the binding of endogenous ATP and preventing the phosphotransfer reaction. bohrium.com
Docking studies of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in the ATP binding site of EGFR confirmed this competitive binding mode. nih.gov The development of resistance to first-generation EGFR inhibitors often involves mutations in the ATP-binding pocket that reduce inhibitor affinity. nih.gov In response, second-generation inhibitors have been designed to form covalent interactions with specific cysteine residues (e.g., Cys797) within the ATP site, leading to irreversible inhibition. nih.gov The pyrido[2,3-d]pyrimidin-7-one derivative PD180970 was also found to be an ATP-competitive protein tyrosine kinase inhibitor. bohrium.com
Histone Lysine (B10760008) Demethylase (KDM) Inhibition (e.g., KDM4, KDM5 Subfamilies)
A significant area of investigation for the this compound scaffold is its potent inhibition of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). mdpi.com Specifically, C8-substituted derivatives have emerged as potent, cell-permeable inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. mdpi.com These enzymes are 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases that play critical roles in epigenetic regulation and are implicated in various cancers.
The inhibitory mechanism involves the pyridopyrimidinone core chelating the active site Fe(II) ion, displacing the water molecule essential for catalysis and mimicking the binding of the 2OG co-substrate. mdpi.com Structure-based design has been used to rationally exploit residue differences in the histone substrate binding sites between KDM4 and KDM5 subfamilies to enhance selectivity. However, the translation from high biochemical potency to cellular activity can be diminished due to high intracellular concentrations of the competing 2OG co-substrate.
Interactive Table 2: Inhibition of KDM Subfamilies by C8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound | KDM4A Kᵢ (µM) | KDM5B Kᵢ (µM) | Cellular Activity Notes | Reference |
| 19a | 0.004 | 0.007 | Potent dual KDM4/5 inhibitor. Cellular activity is reduced due to competition with 2-oxoglutarate. | |
| 54j | Potent (equipotent vs KDM5) | Potent (equipotent vs KDM4) | Demonstrates cellular permeability in Caco-2 assays. | mdpi.com |
| 54k | Potent (equipotent vs KDM5) | Potent (equipotent vs KDM4) | Shows inhibition of H3K9Me3 and H3K4Me3 demethylation in cell-based assays. | mdpi.com |
| Compound 1 | Not specified | Not specified | High in vivo clearance due to metabolism by aldehyde oxidase (AO). |
Aspartic Protease Inhibition (e.g., Plasmepsin I, II, IV)
The 2-aminopyridopyrimidinone scaffold has been explored for its potential to inhibit malarial aspartic proteases, known as plasmepsins (Plms), which are validated targets for antimalarial drugs. Research in this area followed the discovery of the structurally related 2-aminoquinazolin-4(3H)-ones as plasmepsin inhibitors.
Studies on different isomers of 2-aminopyridopyrimidinone revealed that the position of the nitrogen atom in the pyridine (B92270) ring plays a crucial role in inhibitory potency. Derivatives based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold showed poor inhibitory activity against Plm I, II, and IV. In contrast, the pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[3,2-d]pyrimidin-4(3H)-one scaffolds were found to be more suitable for developing potent plasmepsin inhibitors. Notably, a derivative of the pyrido[3,2-d]pyrimidine (B1256433) isomer demonstrated very high potency against the Plm IV subtype with high selectivity over the human aspartic protease cathepsin D.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial agents. The vast majority of DHFR inhibitors feature a 2,4-diamino substituted pyrimidine (B1678525) ring.
While the this compound core contains a 2-amino-4-oxo pyrimidine moiety, research has focused more on related scaffolds that fully incorporate the 2,4-diamino pharmacophore. For example, 2,4-diaminopyrido[3,2-d]pyrimidines have been synthesized and tested as inhibitors of DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.
Furthermore, isosteric replacement of the pyrrole (B145914) ring in known antifolates with a thieno[2,3-d]pyrimidine (B153573) ring has yielded potent dual inhibitors of human DHFR and thymidylate synthase (TS). A key intermediate in this synthesis was 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, a close analogue of the pyridopyrimidinone core. One such thieno[2,3-d]pyrimidine derivative, compound 4 , was found to be a highly potent inhibitor of human DHFR with an IC₅₀ of 20 nM.
Identification and Characterization of Molecular Targets
The biological activities of compounds based on the pyrido[3,4-d]pyrimidine scaffold are attributed to their interaction with a variety of molecular targets. Research has identified several key proteins and enzymes whose functions are modulated by these derivatives.
One of the primary targets identified is the human chemokine receptor CXCR2. nih.govnih.gov Upregulated signaling of CXCR2 is associated with numerous inflammatory diseases, autoimmune disorders, and cancer, making it a significant therapeutic target. nih.govnih.gov A pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist. nih.govnih.gov
In addition to CXCR2, the pyrido[3,4-d]pyrimidine scaffold has been associated with other bioactivities. Specific derivatives have been shown to be potent inhibitors of several enzymes:
Histone Lysine Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been developed as potent, cell-permeable inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) subfamily histone lysine demethylases. nih.gov These compounds function by binding to the Fe(II) in the active site of the enzyme. nih.gov
Matrix Metalloproteinase-13 (MMP-13): Pyrido[3,4-d]pyrimidin-4-ones have demonstrated potent and selective inhibition of MMP-13. nih.govmdpi.com
Monopolar Spindle Kinase 1 (MPS1): 2,8-disubstituted pyrido[3,4-d]pyrimidines have displayed potent inhibition of this kinase. nih.govmdpi.com
Furthermore, while research on the isomeric pyrido[2,3-d]pyrimidine (B1209978) scaffold, the 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as a novel class of potent and broadly active tyrosine kinase (TK) inhibitors. nih.gov These compounds are competitive with ATP and show activity against both receptor tyrosine kinases (PDGFr, FGFr, EGFr) and non-receptor tyrosine kinases (c-Src). nih.gov
Table 1: Inhibition of Histone Lysine Demethylases by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target KDM Subfamily | Cellular Activity | Reference |
|---|---|---|---|
| 54j | KDM4 (JMJD2), KDM5 (JARID1) | Demonstrates equipotent activity and cellular permeability. | nih.gov |
| 54k | KDM4 (JMJD2), KDM5 (JARID1) | Shows equipotent activity, cellular permeability, and inhibits H3K9Me3 and H3K4Me3 demethylation in cell-based assays. | nih.gov |
Mechanisms of Action at the Cellular Level (e.g., cell cycle arrest, apoptosis induction)
The anticancer effects of pyrido-pyrimidine derivatives are often rooted in their ability to interfere with fundamental cellular processes, primarily cell cycle progression and the induction of programmed cell death (apoptosis).
Studies on various pyrido[2,3-d]pyrimidine derivatives, a closely related isomeric scaffold, have elucidated these mechanisms. For instance, certain novel pyrido[2,3-d]pyrimidines and their triazolo-fused counterparts have been shown to induce G1 cell cycle arrest, which halts cell proliferation at a critical checkpoint. researchgate.netrsc.org This arrest is a precursor to apoptosis, which these compounds were found to induce through a caspase-3 dependent pathway. researchgate.net The activation of executioner caspases like caspase-3 is a hallmark of apoptosis. researchgate.netresearchgate.net
Other derivatives of the pyrido[2,3-d]pyrimidine class have been observed to arrest the cell cycle at the G2/M phase. researchgate.netnih.gov For example, a pyrimidine-5-carbonitrile derivative was found to induce G2/M phase arrest and significant apoptosis in several cancer cell lines. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine derivatives, which also feature a fused pyrimidine ring, caused an accumulation of cells in the pre-G1 phase (indicative of apoptosis) and arrested the cell cycle at the G2/M phase. researchgate.net This dual inhibition of EGFR and ErbB2 by one such compound led to an 11-fold increase in the level of active caspase-3. researchgate.net
Table 2: Cellular Mechanisms of Action for Selected Pyrido-pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Scaffold | Derivative Example | Cell Cycle Phase Arrest | Apoptosis Induction | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Compound 15f | G1 Phase | Yes (Caspase-3 dependent) | researchgate.net |
| Pyrido[2,3-d]pyrimidine | Compound 4 | G1 Phase | Yes (58.29-fold increase) | rsc.org |
| Pyrido[2,3-d]pyrimidine | Compound 8a | Pre-G1 Phase | Yes (5.3-fold increase in caspase-3) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | G2/M Phase | Yes (11-fold increase in active caspase-3) | researchgate.net |
Ligand-Receptor Interactions and Binding Affinity Analysis (e.g., CXCR2 antagonism)
The interaction between pyrido[3,4-d]pyrimidine derivatives and their molecular targets has been quantified through binding affinity analysis, with a notable focus on CXCR2 antagonism. The chemokine receptor CXCR2 and its ligands are crucial mediators of the immune response, and their overactivity is implicated in various diseases. nih.gov
Through a scaffold hopping study, a pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist. nih.govnih.gov The binding affinity of this compound was determined using a kinetic fluorescence-based calcium mobilization assay. In this assay, the compound's ability to inhibit the intracellular calcium flux induced by the chemokine CXCL8 (a primary CXCR2 ligand) is measured. nih.gov The analysis revealed that the hit compound possessed a half-maximal inhibitory concentration (IC₅₀) value of 0.11 µM, indicating a strong antagonistic potency at the receptor. nih.govnih.gov
Subsequent structure-activity relationship (SAR) studies aimed to improve this potency through systematic structural modifications. nih.govnih.gov However, these efforts highlighted the specificity of the interaction, as almost all new analogues showed a complete loss of CXCR2 antagonism. nih.govnih.gov The only exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analogue (compound 17b), which retained a similar antagonistic potency to the original hit compound. nih.govnih.gov
Table 3: CXCR2 Antagonistic Activity of Pyrido[3,4-d]pyrimidine Analogues This table is interactive. You can sort and filter the data.
| Compound | Assay Type | IC₅₀ (µM) | Note | Reference |
|---|---|---|---|---|
| Hit Compound 2 | Kinetic fluorescence-based calcium mobilization | 0.11 | Original promising hit from scaffold hopping. | nih.gov |
| Compound 17b | Kinetic fluorescence-based calcium mobilization | 0.10 ± 0.01 | 6-furanyl-pyrido[3,4-d]pyrimidine analogue with similar potency to the original hit. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets.
In the study of pyrido[3,4-d]pyrimidine (B3350098) derivatives, molecular docking has been instrumental in understanding their interaction with various kinases, which are crucial targets in cancer therapy. For instance, a series of novel pyrido[3,4-d]pyrimidine derivatives were investigated as inhibitors of Monopolar spindle 1 (Mps1) kinase, a potential target for cancer treatment. nih.govdocumentsdelivered.com Using software like Autodock, researchers were able to model the binding of these inhibitors within the ATP-binding site of Mps1. nih.gov The simulations revealed that the calculated binding energies were consistent with the experimentally determined IC50 values, validating the reliability of the docking method for this class of compounds. nih.gov
Docking studies on 2,8-disubstituted pyrido[3,4-d]pyrimidines further confirmed their potent inhibition of Mps1 kinase. mdpi.com These simulations provide a static snapshot of the potential binding pose, which is crucial for the initial stages of drug design and for prioritizing compounds for synthesis and biological testing.
| Target Protein | Key Finding from Docking | Software/Method | Reference |
| Monopolar spindle 1 (Mps1) | Binding energy from docking correlated with experimental IC50 values. | Autodock | nih.gov |
| Monopolar spindle 1 (Mps1) | Confirmed potent inhibition by 2,8-disubstituted derivatives. | Molecular Docking | mdpi.com |
| ZAP-70 Kinase | C4 substituent on the scaffold helps reach a key binding pocket. | Molecular Docking | mdpi.com |
| EGFR Kinase | Identified binding modes for wild-type and mutant forms. | Docking Studies | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
While specific QSAR studies focusing solely on 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one are not extensively documented, research on the closely related aminopyridine and pyrido[2,3-d]pyrimidine (B1209978) scaffolds provides valuable insights into the methodologies used. For a series of substituted 2-aminopyridine (B139424) derivatives, 3D-QSAR models were developed to understand their inhibitory activity against nitric oxide synthases. nih.gov These models, generated using techniques like partial component regression, demonstrated good predictive ability, as indicated by statistical validation metrics such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov
Similarly, for aminopyrido[2,3-d]pyrimidin-7-yl derivatives with anticancer activity, 2D and 3D QSAR approaches have been employed. nih.gov Due to the large number of molecular descriptors compared to the number of compounds, ridge regression methodology was used to develop reliable models. nih.gov These studies highlight that pharmacophoric properties such as hydrogen bond acceptors, donors, and aliphatic or aromatic features are crucial for biological activity. nih.gov
Table of QSAR Model Validation Parameters for Related Scaffolds
| Compound Class | QSAR Method | Key Statistical Parameter | Value | Reference |
|---|---|---|---|---|
| 2-Aminopyridine Derivatives | 3D-QSAR | Correlation coefficient (r²) | > 0.6 | nih.gov |
| 2-Aminopyridine Derivatives | 3D-QSAR | Cross-validated r² (q²) | > 0.6 | nih.gov |
Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules over time, offering a dynamic view of the protein-ligand complex that complements the static picture from molecular docking. These simulations are used to assess the stability of the predicted binding poses and to analyze the conformational changes in both the ligand and the protein upon binding.
For pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, MD simulations were performed using the Amber program to validate the docking results. nih.govdocumentsdelivered.com By running simulations for hundreds of nanoseconds, researchers could observe the stability of the complex. nih.gov Key metrics such as the root mean square deviation (RMSD) were calculated to monitor the system's stability, with fluctuations of less than 1 Å indicating that the system had reached a stable state. nih.gov Furthermore, the radius of gyration (Rg) was used to evaluate the compactness of the protein structure throughout the simulation. nih.gov These dynamic studies confirmed that the inhibitors remained stably bound in the active site, reinforcing the binding mode predicted by docking. nih.govdocumentsdelivered.com
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach allows researchers to screen millions of compounds computationally, significantly reducing the time and cost associated with high-throughput screening.
This methodology has been applied to design novel inhibitors based on related pyridopyrimidine scaffolds. In one study, a virtual screening of a pyrido[2,3-d]pyrimidine database was performed to discover new inhibitors of human thymidylate synthase. nih.gov This process led to the design of a focused library of 42 new molecules with predicted activity. nih.gov
In the context of pyrido[3,4-d]pyrimidines targeting Mps1, the insights gained from docking and dynamics simulations were used to rationally design a small library of five new compounds with predicted improved activity. nih.govdocumentsdelivered.com This demonstrates how computational analysis of an existing scaffold can directly lead to the design of a virtual library of next-generation inhibitors.
Predicting Binding Modes and Key Interaction Sites
A primary goal of computational modeling is to predict the precise way a ligand binds to its target and to identify the key amino acid residues involved in the interaction. This information is critical for structure-based drug design.
Studies on pyrido[3,4-d]pyrimidine derivatives targeting Mps1 have successfully identified key interaction sites. nih.govdocumentsdelivered.com The analysis revealed that the binding was driven by van der Waals interactions and nonpolar solvation energies. nih.govdocumentsdelivered.com Crucially, all inhibitors were found to interact with a common set of residues: I531, V539, M602, C604, N606, I607, L654, I663, and P673. nih.govdocumentsdelivered.com Furthermore, stable hydrogen bonds were consistently formed with the backbone of residues G605 and K529, which were deemed critical for potent inhibitory activity. nih.govdocumentsdelivered.com
For a different but related scaffold, pyrido[2,3-d]pyrimidine, docking studies against PIM1 kinase showed that a phenolic -OH moiety formed two hydrogen bonds with Phe187 and Glu89. nih.gov A more potent derivative was found to form an additional hydrogen bond with the backbone nitrogen of Pro123 in the hinge region, an interaction that significantly enhanced its biochemical potency. nih.gov
Table of Predicted Key Interaction Sites for Pyrido[3,4-d]pyrimidine Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Mps1 Kinase | I531, V539, M602, C604, N606, I607, L654, I663, P673 | Van der Waals / Hydrophobic | nih.gov, documentsdelivered.com |
Compound Name Table
| Compound Name |
|---|
| This compound |
| 2,8-disubstituted pyrido[3,4-d]pyrimidines |
| 2-aminopyridine |
| aminopyrido[2,3-d]pyrimidin-7-yl |
| pyrido[2,3-d]pyrimidine |
| 2-benzylidenebenzofuran-3(2H)-one |
| 2-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| 4-(1H-pyrazol-5-yl)pyridine |
| 6-chloro-1H-pyrrolo[2,3-b]pyridine |
| CX-4945 |
| Ro-3306 |
| BOS172722 |
| raltitrexed |
| N6-(substituted phenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamines |
| piritrexim (PTX) |
Metabolic Stability and Pharmacokinetic Considerations in Drug Design Research
In Vitro Metabolic Stability Assessment in Research Models (e.g., cytosolic fractions)
Initial investigations into the metabolic stability of derivatives based on the 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold revealed a significant discrepancy between their behavior in different in vitro systems. For instance, a representative compound from a series of C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives showed moderate clearance in mouse liver microsomes. However, it was subject to high clearance in vivo. researchgate.netnih.gov This observation pointed towards the involvement of non-microsomal, or cytosolic, enzymes in its metabolism.
Further studies using mouse and human cytosolic fractions confirmed this hypothesis. nih.gov The parent compound, the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, and its C8-substituted derivatives were all found to be rapidly metabolized in the presence of liver cytosol from both species. researchgate.net This high level of clearance in cytosolic preparations is a key indicator of metabolic instability driven by soluble enzymes.
To quantify and compare the metabolic stability of various derivatives, in vitro clearance rates were determined in mouse and human liver cytosol. The data from these experiments provide a clear picture of the scaffold's susceptibility to metabolism.
Table 1: In Vitro Clearance of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives in Mouse and Human Cytosol
| Compound | C2-Substituent | C8-Substituent | Mouse Cytosol Clearance (µL/min/mg) | Human Cytosol Clearance (µL/min/mg) |
|---|---|---|---|---|
| 1 | H | 3-(4-((4-methylpiperazin-1-yl)methyl)phenyl) | 164 ± 11 | 148 ± 12 |
| 2 | H | 3-(piperidin-4-yl) | 126 ± 12 | 111 ± 9 |
| 3 | H | H | 110 ± 8 | 100 ± 7 |
| 4 | CH3 | H | < 5 | < 5 |
| 5 | CH2CH3 | H | < 5 | < 5 |
Data is presented as mean ± SD (n=3). Data sourced from Hayes et al., 2017. nih.gov
Identification of Major Metabolizing Enzymes (e.g., Aldehyde Oxidase (AO))
The high clearance observed in cytosolic fractions strongly suggested the involvement of a major cytosolic enzyme. nih.gov Aldehyde oxidase (AO), a molybdoflavoprotein abundant in the liver cytosol of many species, including humans, is known to metabolize a wide range of nitrogen-containing heterocyclic compounds. nih.govnih.gov
To confirm the role of AO in the metabolism of the this compound scaffold, in vitro incubation studies were conducted in the presence of a known AO inhibitor, raloxifene (B1678788). The addition of raloxifene significantly reduced the clearance of the C2-unsubstituted compounds in both mouse and human cytosol, confirming that AO was the primary enzyme responsible for their metabolism. researchgate.net
Further analysis using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy identified the site of oxidation. researchgate.netnih.gov The metabolite showed an increase in mass corresponding to the addition of an oxygen atom. nih.gov NMR data revealed that the protons on the pyridine (B92270) ring (C5 and C6) were still present in the metabolite, indicating that the oxidation occurred on the pyrimidinone ring, specifically at the C2-position. researchgate.netnih.gov
Table 2: Effect of Aldehyde Oxidase Inhibitor (Raloxifene) on the Clearance of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound | Species | Clearance without Inhibitor (µL/min/mg) | Clearance with Raloxifene (µL/min/mg) |
|---|---|---|---|
| 1 | Mouse | 164 ± 11 | < 5 |
| 1 | Human | 148 ± 12 | < 5 |
| 3 | Mouse | 110 ± 8 | < 5 |
| 3 | Human | 100 ± 7 | < 5 |
Data is presented as mean ± SD (n=3). Data sourced from Hayes et al., 2017. nih.gov
Strategies for Modulating Metabolic Liability (e.g., C2-substitution to block AO metabolism)
The identification of the C2-position as the primary site of AO-mediated metabolism presented a clear strategy for improving the metabolic stability of the this compound scaffold. nih.gov By blocking this site of metabolism, it was hypothesized that the high clearance could be significantly reduced.
This led to the synthesis and evaluation of C2-substituted derivatives. The introduction of even small alkyl groups, such as a methyl or ethyl group, at the C2-position resulted in a dramatic decrease in metabolic clearance. nih.gov In fact, the clearance of the C2-substituted compounds was below the limit of detection in both mouse and human cytosolic fractions, indicating that AO-mediated metabolism had been effectively blocked. researchgate.netnih.gov This demonstrates that C2-substitution is a highly effective strategy for mitigating the metabolic liability of this chemical series. nih.gov
Structure-Metabolism Relationship (SMR) Studies
The experimental findings on the metabolic stability of the this compound scaffold and its derivatives provide a clear structure-metabolism relationship (SMR). The key determinant of metabolic stability for this class of compounds is the substitution pattern at the C2-position. nih.gov
Unsubstituted C2-Position: Compounds with a hydrogen atom at the C2-position are highly susceptible to oxidation by aldehyde oxidase. This leads to rapid metabolic clearance in vitro and in vivo. researchgate.net
Substituted C2-Position: The introduction of a substituent at the C2-position effectively shields the molecule from AO-mediated metabolism. nih.gov This steric hindrance prevents the enzyme from accessing the site of oxidation, thereby dramatically increasing the compound's metabolic stability. nih.gov
Molecular modeling studies using the crystal structure of human aldehyde oxidase 1 (hAOX1) have provided a structural basis for these observations. nih.gov The modeling suggests a binding mode where the C2-position of the unsubstituted scaffold is oriented in the active site, facilitating oxidation. nih.gov Conversely, for C2-substituted derivatives, the model predicts steric clashes between the substituent and the protein, which would prevent the compound from adopting the necessary orientation for metabolism. nih.gov This combination of experimental data and molecular modeling provides a robust understanding of the SMR for the this compound scaffold, offering a rational approach to designing metabolically stable analogues for drug discovery. nih.gov
Future Research Directions for 2 Aminopyrido 3,4 D Pyrimidin 4 3h One
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The future of pharmaceutical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For the 2-aminopyrido[3,4-d]pyrimidin-4(3H)-one scaffold, a key area of future research will be the exploration of novel synthetic pathways that adhere to the principles of green chemistry. Current synthetic routes, while effective, may rely on harsh reagents, multi-step processes, and the generation of significant chemical waste.
Future investigations should prioritize the development of one-pot, multicomponent reactions that can construct the pyridopyrimidine core in a single, efficient step. Such approaches not only reduce reaction times and simplify purification but also minimize the environmental impact. The use of environmentally benign solvents, such as water or ionic liquids, and the application of catalyst-free or recyclable catalytic systems are also promising avenues. Methodologies like microwave-assisted synthesis and solvent-free "grindstone" chemistry have already shown promise in the synthesis of related pyrimidine (B1678525) derivatives and could be adapted for the production of this compound. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) | Prioritizes water, ionic liquids, or solvent-free conditions |
| Catalysts | May use stoichiometric and hazardous reagents | Employs recyclable, non-toxic catalysts or catalyst-free methods |
| Energy Input | Typically relies on prolonged heating | Utilizes energy-efficient methods like microwave irradiation |
| Waste Generation | Can produce significant byproducts and waste | Aims for high atom economy and minimal waste |
| Efficiency | Often involves multiple steps with intermediate purifications | Focuses on one-pot, multicomponent reactions for streamlined synthesis |
The adoption of these green chemistry principles will not only make the synthesis of this compound derivatives more economically viable but also align with the growing demand for sustainable practices in the pharmaceutical industry.
Development of Highly Selective Inhibitors for Emerging Biological Targets
The pyrido[3,4-d]pyrimidine (B3350098) scaffold has been successfully utilized to develop inhibitors for a range of biological targets, including various kinases. nih.gov Future research should focus on expanding this target space to include emerging and historically challenging biological targets implicated in a variety of diseases.
A significant area of opportunity lies in the development of highly selective inhibitors. For instance, while inhibitors of wild-type kinases have been developed, a pressing need exists for inhibitors that can selectively target mutant forms of kinases that drive cancer progression and drug resistance. nih.gov The design of derivatives of this compound that can specifically inhibit mutated kinases, such as EGFRT790M, would represent a major advancement in cancer therapy. nih.gov
Furthermore, the exploration of novel target classes beyond kinases is warranted. Enzymes such as histone lysine (B10760008) demethylases (KDMs) and monopolar spindle 1 (Mps1) kinase are emerging as critical regulators of cellular processes and are attractive targets for therapeutic intervention. nih.gov The pyrido[3,4-d]pyrimidin-4(3H)-one scaffold provides a versatile starting point for the design of potent and selective inhibitors against these and other novel targets.
Table 2: Potential Emerging Biological Targets for this compound Derivatives
| Target Class | Specific Example | Therapeutic Area |
|---|---|---|
| Mutant Kinases | EGFRT790M | Oncology |
| Epigenetic Modulators | Histone Lysine Demethylases (KDMs) | Oncology, Inflammatory Diseases |
| Cell Cycle Regulators | Monopolar Spindle 1 (Mps1) Kinase | Oncology |
| Chemokine Receptors | CXCR2 | Inflammatory Diseases, Oncology |
Systematic structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the modification of the this compound core to achieve high potency and selectivity for these emerging targets.
Application of Advanced Computational Methods in Lead Optimization and Scaffold Hopping
The integration of advanced computational methods into the drug discovery pipeline has the potential to significantly accelerate the development of novel therapeutics based on the this compound scaffold. In silico techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets, thereby guiding rational drug design. researchgate.netnih.gov
Future research should leverage these computational tools for lead optimization. By predicting the binding affinity and selectivity of virtual libraries of this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. These in silico studies can also help in identifying key structural modifications that can enhance potency and selectivity. nih.gov
Scaffold hopping is another powerful computational strategy that can be employed to identify novel chemical entities with similar biological activity but different core structures. nih.gov By using the this compound scaffold as a starting point, computational algorithms can search for alternative heterocyclic systems that can mimic its key pharmacophoric features. This approach can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic properties.
Table 3: Role of Computational Methods in Drug Discovery
| Computational Method | Application | Desired Outcome |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities of ligands to a target protein. | Identification of key interactions and prioritization of compounds for synthesis. |
| Molecular Dynamics | Simulating the dynamic behavior of a ligand-protein complex over time. | Understanding the stability of binding and the conformational changes upon binding. |
| Scaffold Hopping | Identifying novel core structures with similar pharmacophoric features. | Discovery of new chemical series with potentially improved properties. |
| In Silico ADME Prediction | Estimating absorption, distribution, metabolism, and excretion properties. | Early identification of compounds with favorable drug-like properties. |
The synergy between computational modeling and experimental validation will be instrumental in efficiently advancing this compound-based drug candidates through the development pipeline.
Design of Multi-Targeting Agents Based on the Pyrido[3,4-d]pyrimidin-4(3H)-one Scaffold
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-targeting agents that can simultaneously modulate several key biological targets. The this compound scaffold, with its ability to be extensively decorated with various substituents, is an ideal platform for the design of such multi-functional drugs.
Future research should focus on the rational design of derivatives that can act as dual or even triple inhibitors of clinically relevant targets. For example, a compound that can inhibit both a key signaling kinase and a protein involved in epigenetic regulation could offer a synergistic therapeutic effect and potentially overcome drug resistance. mdpi.commdpi.com The design of such molecules will require a deep understanding of the structural biology of the target proteins and the application of sophisticated medicinal chemistry strategies.
The development of multi-targeting agents presents both challenges and opportunities. While ensuring balanced activity against multiple targets can be complex, the potential rewards in terms of enhanced efficacy and a broader therapeutic window are substantial.
Investigating Resistance Mechanisms at the Molecular Level
A major challenge in the clinical use of targeted therapies is the emergence of drug resistance. As novel inhibitors based on the this compound scaffold are developed and progress towards clinical application, it will be imperative to proactively investigate potential mechanisms of resistance at the molecular level.
Future research in this area should involve the use of in vitro models of acquired resistance. By exposing cancer cell lines to increasing concentrations of a this compound-based inhibitor over time, resistant cell populations can be generated. Subsequent genomic and proteomic analysis of these resistant cells can identify the specific molecular alterations that confer resistance.
Potential resistance mechanisms could include secondary mutations in the target protein that prevent drug binding, upregulation of bypass signaling pathways, or increased drug efflux. A thorough understanding of these mechanisms will be critical for the development of next-generation inhibitors that can overcome resistance and for the design of effective combination therapies.
Q & A
Q. What are the common synthetic routes for 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one, and what critical reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Cyclocondensation : Alkaline conditions (e.g., NaOH) with precursors like carboxamides or nitriles under reflux. For example, thieno[3,4-d]pyrimidin-4(3H)-one derivatives are synthesized via cyclocondensation in aqueous or acetonitrile solutions .
- Halogen-mediated cyclization : Iodine promotes cyclization of allylthio-substituted intermediates, yielding tricyclic derivatives under reflux .
- Functional group introduction : Sodium hydride (NaH) in dimethylformamide (DMF) under inert atmospheres prevents side reactions during trifluoromethyl group incorporation .
Q. Critical Conditions :
Q. Table 1. Synthetic Approaches
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 147 for pyrido[3,4-d]pyrimidin-4(3H)-one) confirm molecular weight .
- NMR Spectroscopy :
- IR Spectroscopy : Stretch frequencies for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
- Transient Absorption Spectroscopy : For photodynamic studies, track triplet-state lifetimes and singlet oxygen generation .
Advanced Tip : Combine CASPT2 calculations with experimental spectra to model electronic relaxation pathways in photodynamic applications .
Q. How can researchers assess the biological activity of this compound in preclinical models, and what assay design considerations are critical for reproducibility?
Methodological Answer:
- Antitumor Activity :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Use IC₅₀ values to compare potency .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
- Antimicrobial Activity :
- MIC Assays : Determine minimum inhibitory concentrations against S. aureus or E. coli .
- Photodynamic Therapy (PDT) :
Q. Key Considerations :
- Standardize cell culture conditions (e.g., oxygen levels for PDT ).
- Include positive controls (e.g., doxorubicin for cytotoxicity ).
Advanced Research Questions
Q. What strategies mitigate aldehyde oxidase (AO)-mediated metabolism of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, and how does C2-substitution alter pharmacokinetic profiles?
Methodological Answer:
- Metabolic Vulnerability : Unsubstituted derivatives undergo rapid AO-mediated oxidation at C2, leading to high clearance in vivo .
- C2-Substitution : Introduce methyl or halogen groups at C2 to block AO binding. This reduces metabolic clearance by >80% in mouse models .
- Validation :
- LC-MS/MS : Identify metabolites in liver microsomes.
- Molecular Modeling : Dock derivatives into AO crystal structures to predict oxidation sites .
Q. Table 2. AO Metabolism Mitigation
| Substituent | Metabolic Stability (t₁/₂) | AO Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| C2-H | 0.5 h | -8.2 | |
| C2-CH₃ | 4.7 h | -5.1 |
Q. How do molecular docking and dynamics simulations enhance the understanding of this compound's interactions with biological targets, and what computational parameters ensure reliable predictions?
Methodological Answer:
- Target Identification : Dock into JmjC histone demethylases (e.g., KDM4A) to predict binding modes. Use AutoDock Vina with flexible side chains .
- Dynamic Behavior : Run 100-ns MD simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .
- Parameter Optimization :
- Solvation Models : Use TIP3P water for accurate hydration effects.
- Force Fields : AMBER ff14SB for proteins; GAFF2 for ligands .
Case Study : C8-substituted derivatives showed 10-fold higher KDM4A inhibition than unsubstituted analogs due to π-π stacking with Phe-185 .
Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives across different experimental systems?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., oxygen levels in PDT studies vs. hypoxia-prone tumor models).
- Structural Variants : Note substituent effects (e.g., trifluoromethyl groups enhance lipophilicity and membrane permeability ).
- Statistical Validation :
Example Contradiction : A derivative showed potent activity in vitro but poor in vivo efficacy due to AO metabolism. Resolution: Introduce C2-substituents to improve metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
